molecular formula C28H31N3O B5316043 N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide CAS No. 134619-52-6

N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B5316043
CAS RN: 134619-52-6
M. Wt: 425.6 g/mol
InChI Key: OWABYRKORBARCS-UHFFFAOYSA-N
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Description

N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Mechanism of Action

The mechanism of action of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the activation of the Nrf2-ARE pathway. This pathway regulates the expression of various antioxidant and detoxification enzymes, which help to protect cells from oxidative stress and inflammation. N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases such as cancer, diabetes, and cardiovascular disease. Additionally, N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in various disease models. Finally, the mechanisms of action of this compound need to be further elucidated in order to better understand its therapeutic potential.

Synthesis Methods

The synthesis of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of adamantane-1-carboxylic acid with 1,2-dimethyl-1,2-ethanediol and triethylamine to form the corresponding ester. The ester is then treated with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole with 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl to form the carboxamide.

Scientific Research Applications

N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been found to exhibit anti-oxidant properties by reducing oxidative stress and increasing the activity of antioxidant enzymes.

properties

IUPAC Name

N-(1-adamantyl)-N,5-dimethyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O/c1-19-25(27(32)30(2)28-16-20-13-21(17-28)15-22(14-20)18-28)26(23-9-5-3-6-10-23)29-31(19)24-11-7-4-8-12-24/h3-12,20-22H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWABYRKORBARCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158833
Record name 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134619-52-6
Record name 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134619526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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